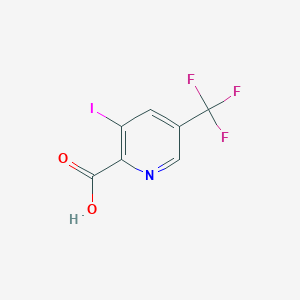

3-Iodo-5-(trifluoromethyl)picolinic acid

Description

Properties

Molecular Formula |

C7H3F3INO2 |

|---|---|

Molecular Weight |

317.00 g/mol |

IUPAC Name |

3-iodo-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |

InChI Key |

REPWOQVLLZCYIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1I)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

3-Iodo-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of 3-Iodo-5-(trifluoromethyl)picolinic acid, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Iodo-5-(trifluoromethyl)picolinic acid can be described as follows:

- Chemical Formula : C_7H_4F_3INO_2

- Molecular Weight : 292.01 g/mol

- Key Functional Groups :

- Iodine atom at the 3-position

- Trifluoromethyl group at the 5-position

The biological activity of 3-Iodo-5-(trifluoromethyl)picolinic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and binding affinity to various receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids in the brain .

- Antinociceptive Effects : In animal models, compounds similar to 3-Iodo-5-(trifluoromethyl)picolinic acid have demonstrated significant antinociceptive properties. These effects are likely mediated through modulation of pain pathways involving cannabinoid receptors and other neurochemical systems .

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its role in modulating immune responses.

In Vivo Studies

A series of animal studies have evaluated the efficacy of 3-Iodo-5-(trifluoromethyl)picolinic acid in models of neuropathic pain and inflammation:

- Model : Spinal Nerve Ligation (SNL)

- Findings : Administration resulted in significant reductions in mechanical allodynia and thermal hyperalgesia compared to control groups .

Case Studies

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents at position 3 significantly influence the electronic and steric properties of picolinic acid derivatives. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : The electron-withdrawing nature of -CF₃ at position 5 stabilizes the pyridine ring, while halogen substituents at position 3 modulate reactivity. Iodo and chloro groups are less electronegative than fluorine but introduce greater polarizability and steric hindrance .

- Steric Bulk : The iodine atom’s larger atomic radius (1.98 Å vs. 0.99 Å for fluorine) may hinder coordination with metal ions or enzymes compared to smaller halogens .

Coordination Chemistry

Picolinic acid derivatives form stable complexes with metals. For example:

- Mercury(II) complexes with picolinic acid exhibit varying dimensionality (1-D polymers or mononuclear structures) depending on solvent and halide presence .

- The bulky iodine substituent in 3-iodo-5-(trifluoromethyl)picolinic acid could disrupt bridging interactions observed in mercury-picolinate coordination polymers (e.g., {[HgCl(pic)]}n), favoring mononuclear complexes instead .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.